molecular formula C9H17NO2 B11765808 4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol

4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol

Cat. No.: B11765808
M. Wt: 171.24 g/mol
InChI Key: NOOMYIHUSNAQBA-UHFFFAOYSA-N
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Description

4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol is a bicyclic amino alcohol derivative with a rigid bicyclo[2.2.2]octane scaffold. Its structure features an amino group at position 4 and a hydroxymethyl group at position 1, contributing to its unique physicochemical and biological properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol

InChI

InChI=1S/C9H17NO2/c10-9-3-1-8(6-11,2-4-9)7(12)5-9/h7,11-12H,1-6,10H2

InChI Key

NOOMYIHUSNAQBA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2O)N)CO

Origin of Product

United States

Preparation Methods

Hydroxymethyl Group Introduction

Hydroxymethylation is achieved through:

  • Aldol Condensation : Reaction of ketone intermediates with formaldehyde under basic conditions (e.g., K₂CO₃), followed by NaBH₄ reduction.

  • Carbonylation-Reduction : Treatment with CO/H₂O in H₂SO₄ generates dicarboxylic acids, which are reduced to diols using LiAlH₄.

Amino Group Installation

  • Reductive Amination : Ketones react with NH₃/H₂ over Raney nickel.

  • Gabriel Synthesis : Alkylation of phthalimide-protected amines, followed by hydrazine deprotection.

Hydroxylation Methods

  • Epoxidation-Ring Opening : Epoxidize double bonds with m-CPBA, then acid-hydrolyze to diols.

  • Oxidative Decarboxylation : Pb(OAc)₄-mediated decarboxylation of dicarboxylic acids forms hydroxylated products.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Transition MetalHigh scalability, mild conditionsMulti-step, costly catalysts50–85
Cascade ProcessModular, uses amino acidsModerate yields, side reactions40–55
AsymmetricExcellent stereocontrolExpensive reagents, complexity30–50

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octane scaffold is a versatile framework for medicinal chemistry. Below is a detailed comparison of 4-amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol with structurally related derivatives, focusing on synthesis, substituent effects, and biological activity.

Structural and Substituent Variations

Compound Name Substituent Positions Key Functional Groups Molecular Weight Key References
This compound 4-amino, 1-hydroxymethyl, 2-ol Amino, hydroxymethyl, hydroxyl 191.70 (HCl salt)
all-endo-5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol (Compound 10) 5-amino, 6-hydroxymethyl, 2-ol Amino, hydroxymethyl, hydroxyl 207.10 (HCl salt)
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride 2-amino, 2-hydroxymethyl Amino, hydroxymethyl 191.70
4-Aminobicyclo[2.2.2]octan-2-ol 4-amino, 2-ol Amino, hydroxyl 156.23
Bicyclo[2.2.2]octane-2,5-dione 2,5-dione Ketone 152.19

Key Observations:

  • Positional Isomerism: The placement of amino and hydroxymethyl groups significantly impacts biological activity. For example, compound 10 (5-amino, 6-hydroxymethyl) showed 72% yield in synthesis and distinct stereochemistry, confirmed via NMR , whereas the target compound’s 4-amino-1-hydroxymethyl arrangement may alter solubility and target binding .

Physicochemical Properties

Property 4-Amino-1-(hydroxymethyl)-2-ol Compound 10 {2-Amino-2-yl}methanol
LogP (Predicted) ~0.5 (hydrophilic) ~0.3 ~0.4
Hydrogen Bond Donors 3 3 3
Aqueous Solubility High (due to hydroxyl groups) Moderate Moderate

Implications: The target compound’s hydroxyl groups may limit blood-brain barrier penetration compared to less polar analogues, but improve solubility for intravenous formulations.

Biological Activity

4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with various biological targets, synthesis methods, and relevant case studies.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology. Its derivatives have been studied for potential therapeutic applications, including:

  • Neurotransmission Modulation : The compound interacts with neurotransmitter receptors, influencing pathways related to pain and neurological disorders.
  • Cytotoxic Effects : Some studies have demonstrated that related bicyclic compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets:

Biological Target Binding Affinity Effect
NMDA ReceptorHighModulates excitatory neurotransmission
GABA ReceptorModeratePotential anxiolytic effects
Opioid ReceptorsVariableAnalgesic potential

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Starting Material Preparation : Utilizing di-endo-3-aminobicyclo[2.2.2]oct-5-ene derivatives.
  • Functionalization : Stereoselective functionalization to introduce hydroxymethyl and amino groups.
  • Purification : Employing chromatographic techniques to isolate the desired compound.

Recent advancements in synthetic routes have improved yields and reduced the use of toxic reagents, enhancing the feasibility of large-scale production .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Neuropharmacological Applications : A study demonstrated that derivatives of this compound could significantly reduce pain responses in animal models, suggesting its potential as a novel analgesic .
  • Cancer Cell Apoptosis : Research indicated that certain bicyclic derivatives could selectively induce apoptosis in cancer cell lines, showcasing their therapeutic potential in oncology .
  • Amino Acid Transport Inhibition : The compound has been studied as an L-selective inhibitor affecting amino acid transporters, which could have implications for metabolic disorders .

Q & A

Q. What are the key considerations for synthesizing 4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol with high stereochemical purity?

Methodological Answer: Stereochemical purity is critical for functional studies. A validated approach involves using stereoselective functionalization of intermediates such as endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. For example, γ-lactone or dihydro-1,3-oxazine intermediates can be employed to control stereochemistry during hydroxylation and amination steps . Optimization of reaction conditions (e.g., temperature, solvent polarity) and chiral catalysts (e.g., asymmetric hydrogenation agents) is essential to minimize racemization. Post-synthesis analysis via chiral HPLC or X-ray crystallography is recommended for validation.

Q. How can NMR spectroscopy be optimized for structural elucidation of bicyclo[2.2.2]octane derivatives?

Methodological Answer: 13C NMR is particularly useful for assigning bridgehead carbons and hydroxyl/amino groups. Key strategies include:

  • Off-resonance decoupling to distinguish between quaternary (singlets) and protonated carbons (doublets/triplets).
  • Comparative analysis with analogous compounds (e.g., bicyclo[2.2.2]octan-2-ol or diol epimers) to identify γ-effects on chemical shifts .
  • Symmetry considerations : For example, in bicyclo[2.2.2]octan-2,5-diols, C-2 and C-5 exhibit distinct downfield shifts (~70-75 ppm) due to hydroxyl substitution, while bridgehead carbons (C-1, C-4) show π-effect deshielding (~45-50 ppm) .

Q. Table 1: Representative 13C NMR Shifts for Bicyclo[2.2.2]octane Derivatives

Carbon PositionChemical Shift (ppm)Assignment Basis
C-2 (OH-bearing)70.5–75.2α-effect of -OH
C-1, C-445.3–49.8Bridgehead π-effect
C-7, C-825.1–28.4γ-shielding

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability testing should include:

  • pH-dependent degradation : Hydroxymethyl and amino groups may undergo hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life .
  • Thermal analysis : Differential scanning calorimetry (DSC) can identify decomposition temperatures. For bicyclo[2.2.2]octane derivatives, thermal stability typically exceeds 150°C, but auto-oxidation risks exist in oxygen-rich environments .
  • Light sensitivity : UV-Vis spectroscopy can detect photo-degradation products; amber glassware is recommended for storage.

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model binding poses with receptors (e.g., serotonin or dopamine receptors). Parameterize the force field to account for the bicyclo scaffold’s rigidity and hydrogen-bonding potential of -NH2 and -OH groups .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. Focus on conserved residues (e.g., transmembrane domains of GPCRs) for mutagenesis validation .
  • QSAR modeling : Corporate steric parameters (e.g., Taft’s Es) and electronic descriptors (Hammett σ) to optimize substituent effects on affinity .

Q. What strategies resolve contradictory data in stereochemical assignments of synthetic derivatives?

Methodological Answer: Contradictions often arise from overlapping NMR signals or crystallographic disorder. Solutions include:

  • Vibrational circular dichroism (VCD) : Resolves enantiomer-specific IR bands for absolute configuration determination.
  • Residual dipolar coupling (RDC) : Aligns molecules in liquid crystals to extract anisotropic NMR parameters .
  • Synchrotron X-ray diffraction : High-resolution data (≤1.0 Å) can distinguish between closely spaced stereoisomers .

Q. How does this compound’s rigid bicyclo scaffold influence its pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : The scaffold reduces conformational flexibility, enhancing logP (predicted ~1.5–2.0) and blood-brain barrier permeability .
  • Metabolic stability : Bridgehead substituents resist cytochrome P450 oxidation. In vitro assays (e.g., human liver microsomes) can quantify half-life extensions .
  • Solubility : Hydroxymethyl and amino groups improve aqueous solubility (~5–10 mg/mL at pH 7.4), but salt formation (e.g., HCl) may be necessary for formulations .

Data Contradiction Analysis

Q. Case Study: Conflicting Reactivity Reports in Fluorination Reactions

  • Evidence : Some studies report facile fluorination at the bridgehead (C-1), while others observe preferential substitution at C-4 .
  • Resolution : Reactivity depends on the fluorinating agent (e.g., Selectfluor vs. DAST) and solvent polarity. Polar aprotic solvents (DMF) favor C-1 attack due to transition-state stabilization, while non-polar solvents (toluene) favor C-4 via steric control .

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